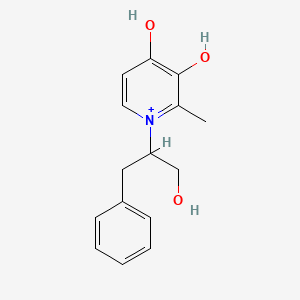
ADB-BUTINACA N-butanoic acid metabolite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADB-BUTINACA N-butanoic acid metabolite is a synthetic cannabinoid metabolite. It is structurally similar to known synthetic cannabinoids and is often used as an analytical reference standard in forensic and research applications . Synthetic cannabinoids are a class of compounds that mimic the effects of naturally occurring cannabinoids found in cannabis, but they often have higher potency and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ADB-BUTINACA N-butanoic acid metabolite involves multiple steps, starting from the parent compound ADB-BUTINACA. The process typically includes:
Formation of the Indazole Core: This involves the reaction of appropriate starting materials under controlled conditions to form the indazole ring.
Attachment of the N-butanoic Acid Side Chain:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: These are used to ensure consistent reaction conditions and high throughput.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to achieve high purity levels required for analytical standards.
Análisis De Reacciones Químicas
Types of Reactions: ADB-BUTINACA N-butanoic acid metabolite undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms .
Aplicaciones Científicas De Investigación
ADB-BUTINACA N-butanoic acid metabolite has several scientific research applications:
Forensic Toxicology: It is used as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples.
Pharmacological Studies: Researchers use it to study the metabolism and pharmacokinetics of synthetic cannabinoids.
Analytical Chemistry: It serves as a standard for method development and validation in analytical techniques like mass spectrometry and chromatography.
Mecanismo De Acción
The mechanism of action of ADB-BUTINACA N-butanoic acid metabolite involves its interaction with cannabinoid receptors in the body. It acts as an agonist at these receptors, mimicking the effects of natural cannabinoids. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to various physiological effects, including altered neurotransmitter release and modulation of immune responses .
Comparación Con Compuestos Similares
ADB-PINACA: Another synthetic cannabinoid with a similar structure but different side chains.
5F-ADB-PINACA: A fluorinated analog with higher potency.
MDMB-BUTINACA: A related compound with a different metabolic profile.
Uniqueness: ADB-BUTINACA N-butanoic acid metabolite is unique due to its specific metabolic pathway and the resulting metabolites. It has distinct pharmacokinetic properties and a unique interaction profile with cannabinoid receptors, making it valuable for forensic and pharmacological research .
Propiedades
Fórmula molecular |
C18H24N4O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
4-[3-[(1-amino-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]butanoic acid |
InChI |
InChI=1S/C18H24N4O4/c1-18(2,3)15(16(19)25)20-17(26)14-11-7-4-5-8-12(11)22(21-14)10-6-9-13(23)24/h4-5,7-8,15H,6,9-10H2,1-3H3,(H2,19,25)(H,20,26)(H,23,24) |
Clave InChI |
IXWOIEDYLLODPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)




![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)


![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)
![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)
![4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid](/img/structure/B10820419.png)


![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone](/img/structure/B10820437.png)
